2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-, also known as Diels-Alder diene, is a valuable intermediate in organic synthesis, particularly in Diels-Alder reactions: . Its conjugated diene structure allows it to participate in cycloaddition reactions with electron-deficient dienophiles, forming substituted cyclohexanes. This reaction is a cornerstone of organic synthesis, enabling the construction of complex molecules with high regio- and stereoselectivity.
The trimethylated dione has been explored for its potential medicinal properties. Studies suggest its involvement in various biological processes, including:
The unique chemical structure of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- makes it a potential candidate for the development of novel materials. Its ability to participate in various chemical reactions offers possibilities for the creation of:
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is an organic compound with the molecular formula C9H10O2 and a molecular weight of approximately 150.178 g/mol. This compound is characterized by its diene structure, which contains two double bonds in a six-membered ring system. It is often recognized for its role as a valuable intermediate in organic synthesis and is involved in various metabolic pathways. The compound is also known for its reactivity and potential applications in chemical synthesis.
The biological activity of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- includes moderate toxicity. It has been identified as an irritant to the eyes and skin and may cause allergic reactions upon exposure. Furthermore, studies indicate that it interacts with enzymes such as cytochrome P450s, impacting metabolic pathways . Its potential mutagenic properties have also been noted, suggesting that it may induce DNA damage under certain conditions .
Several methods exist for synthesizing 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl-:
The applications of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- are diverse:
Studies have shown that 2,5-cyclohexadiene-1,4-dione interacts with various biological systems. It has been tested for its effects on enzyme activity and has shown potential mutagenic effects in certain assays. The interactions with cytochrome P450 enzymes suggest that it may influence drug metabolism and toxicity profiles in biological systems .
Several compounds share structural similarities with 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl-. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methyl-1,4-benzoquinone | C7H6O2 | Contains one methyl group; less sterically hindered |
1,4-Benzoquinone | C6H4O2 | Lacks additional methyl groups; more reactive |
2-Hydroxy-1,4-benzoquinone | C6H6O3 | Contains a hydroxyl group; different reactivity profile |
2,3-Dimethyl-1,4-benzoquinone | C8H8O2 | Similar structure but fewer methyl substitutions |
The uniqueness of 2,5-cyclohexadiene-1,4-dione lies in its specific arrangement of methyl groups and its ability to participate in Diels-Alder reactions effectively due to its diene character. This structural configuration enhances its reactivity compared to other similar compounds.
The historical development of quinone chemistry traces its origins to the early isolation and study of naturally occurring quinone-containing compounds. The foundational work began in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated quinine from the bark of cinchona trees, marking the first systematic investigation of quinone-related structures. This breakthrough established the conceptual framework for understanding quinone compounds, as the name "quinone" itself derives from quinic acid, which was obtained from the same cinchona bark sources that yielded quinine. The indigenous Quechua people of Peru had utilized cinchona bark medicinally for centuries, mixing the ground bark with sweetened water to create preparations similar to modern tonic water, demonstrating the long-standing recognition of quinone-containing compounds' unique properties.
The systematic development of quinone chemistry accelerated throughout the 19th century as chemists began to recognize the structural relationships between various quinone compounds. The establishment of the fundamental quinone structure as a "fully conjugated cyclic dione structure" derived from aromatic compounds through the conversion of carbon-hydrogen groups into carbonyl groups provided the theoretical foundation for understanding this class of compounds. Early synthetic attempts, including William Henry Perkin's 1856 effort to synthesize quinine, inadvertently led to significant discoveries in organic chemistry, particularly the development of synthetic dyes, which demonstrated the broader impact of quinone-related research on chemical industry development.
The 20th century witnessed substantial advances in quinone chemistry, with researchers developing increasingly sophisticated understanding of quinone structures and their chemical behavior. The recognition that quinones are "oxidized derivatives of aromatic compounds" and function as "electrophilic Michael acceptors stabilized by conjugation" established the mechanistic foundation for their reactivity patterns. This understanding enabled the development of targeted synthetic approaches for specific quinone derivatives, including substituted variants like 2,3,5-trimethyl-1,4-benzoquinone, which represented refinements of the basic quinone structure to achieve desired chemical and physical properties.
The nomenclature of 2,3,5-trimethyl-1,4-benzoquinone reflects the systematic approach to quinone classification based on substitution patterns and structural features. The compound's formal name, 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl-, accurately describes its core structure as a cyclohexadiene ring system with two ketone functionalities at the 1 and 4 positions, modified by three methyl substituents at positions 2, 3, and 5. Alternative nomenclature includes 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione and 2,3,5-trimethyl-para-benzoquinone, demonstrating the multiple acceptable naming conventions for this compound.
The molecular formula C₉H₁₀O₂ and molecular weight of 150.17 grams per mole establish the basic compositional parameters of the compound. The Chemical Abstracts Service registry number 935-92-2 provides the unique identifier for this specific quinone derivative. The structural classification places this compound within the para-benzoquinone subfamily, characterized by the 1,4-positioning of the carbonyl groups, which distinguishes it from ortho-quinones where the carbonyl groups occupy adjacent positions.
Property | Value |
---|---|
Molecular Formula | C₉H₁₀O₂ |
Molecular Weight | 150.17 g/mol |
Chemical Abstracts Service Number | 935-92-2 |
Systematic Name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- |
Alternative Names | 2,3,5-Trimethyl-para-benzoquinone; 2,3,5-Trimethylbenzoquinone |
The structural classification of 2,3,5-trimethyl-1,4-benzoquinone within the broader quinone family emphasizes its position as a substituted benzoquinone derivative. The presence of three methyl groups creates an asymmetric substitution pattern that influences both the compound's physical properties and chemical reactivity. This substitution pattern differs from other methylated quinones such as duroquinone, which contains four methyl substituents in a symmetric arrangement. The specific positioning of the methyl groups at positions 2, 3, and 5 creates a unique electronic environment that affects the compound's behavior in chemical reactions and its potential applications in synthetic chemistry.
The significance of 2,3,5-trimethyl-1,4-benzoquinone in synthetic organic chemistry stems from its unique structural features and the advanced synthetic methodologies developed for its preparation. Recent research has demonstrated the compound's importance as a target molecule for investigating novel catalytic oxidation processes, particularly in the development of environmentally benign synthetic routes. The synthesis of this quinone derivative from 2,3,5-trimethylphenol using vanadium oxide catalysts supported on mesoporous silica has achieved remarkable efficiency, with the 10% vanadium oxide on Silicon-Based Adsorbent-15 catalyst exhibiting 99% conversion of the phenol precursor and 95% yield of the desired quinone product under room temperature conditions.
The development of innovative reactor systems for 2,3,5-trimethyl-1,4-benzoquinone synthesis represents a significant advancement in process chemistry. Research has shown that combining rotor-stator reactors with conventional stirred tank reactors in a tandem configuration dramatically improves synthetic efficiency compared to traditional methods. This novel approach achieved 86.9% conversion of 2,3,6-trimethylphenol and 20.0% yield of 2,3,5-trimethyl-1,4-benzoquinone, representing substantial improvements over conventional stirred tank reactor processes, which achieved only 46.8% conversion and 6.8% yield under identical conditions. The enhanced performance results from improved liquid-liquid mixing, gas-liquid transfer, and oxidation reaction intensification within the rotor-stator reactor component.
Synthesis Method | Conversion (%) | Yield (%) | Reaction Conditions |
---|---|---|---|
Vanadium Oxide/Silicon-Based Adsorbent-15 | 99.0 | 95.0 | Room temperature, hydrogen peroxide oxidant |
Rotor-Stator Reactor + Stirred Tank Reactor | 86.9 | 20.0 | Gas-liquid-liquid three-phase system |
Conventional Stirred Tank Reactor | 46.8 | 6.8 | Standard oxidation conditions |
The synthetic significance of 2,3,5-trimethyl-1,4-benzoquinone extends beyond its role as a synthetic target to its function as a model compound for understanding quinone reactivity patterns. The compound's substitution pattern provides insights into the effects of methyl substituents on quinone electrochemical behavior and oxidation-reduction properties. Research has demonstrated that quinone compounds serve as important redox-active molecules with applications in electron transfer processes and energy storage systems. The specific methylation pattern in 2,3,5-trimethyl-1,4-benzoquinone creates unique electronic properties that make it valuable for investigating structure-activity relationships in quinone chemistry.
The position of 2,3,5-trimethyl-1,4-benzoquinone within the broader context of quinone research reflects the compound's significance as both a representative methylated quinone and a subject of advanced synthetic methodology development. Contemporary quinone research encompasses diverse areas including biological activity investigation, materials science applications, and industrial process development. The comprehensive review of quinone research progress highlights the growing importance of substituted quinones like 2,3,5-trimethyl-1,4-benzoquinone in addressing modern chemical challenges through their unique properties and applications.
Quinone compounds demonstrate significant biological activities, including antioxidant, antimicrobial, and antitumor properties, positioning them as important targets for pharmaceutical research. While 2,3,5-trimethyl-1,4-benzoquinone's specific biological activities require further investigation, its structural relationship to other bioactive quinones suggests potential applications in medicinal chemistry. The broader quinone family includes numerous naturally occurring compounds with established therapeutic importance, such as vitamin K derivatives and ubiquinone compounds involved in cellular respiration processes. The systematic study of methylated quinones like 2,3,5-trimethyl-1,4-benzoquinone contributes to understanding structure-activity relationships that guide the development of new bioactive compounds.
Industrial applications of quinone compounds span multiple sectors, including hydrogen peroxide production, dye manufacturing, and polymer chemistry. The large-scale industrial application of quinones in hydrogen peroxide production involves alkylanthraquinones in cyclical hydrogenation-oxidation processes that produce millions of metric tons of hydrogen peroxide annually. Within this context, research on specific quinone derivatives like 2,3,5-trimethyl-1,4-benzoquinone contributes to understanding how structural modifications affect industrial process efficiency and product selectivity.
Research Area | Quinone Applications | Relevance to 2,3,5-Trimethyl-1,4-benzoquinone |
---|---|---|
Catalytic Synthesis | Novel synthetic methodologies | Direct application as synthesis target |
Materials Science | Redox-active materials, energy storage | Potential applications based on structural properties |
Process Chemistry | Industrial oxidation processes | Model compound for mechanistic studies |
Pharmaceutical Research | Structure-activity relationship studies | Comparative analysis with bioactive quinones |
The contemporary focus on sustainable chemistry and green synthetic methodologies positions 2,3,5-trimethyl-1,4-benzoquinone research within important environmental considerations. The development of room-temperature synthetic processes using environmentally benign oxidants like hydrogen peroxide represents alignment with green chemistry principles. Similarly, the investigation of advanced reactor configurations that improve process efficiency while reducing waste generation demonstrates the compound's relevance to sustainable manufacturing practices. These developments position 2,3,5-trimethyl-1,4-benzoquinone research at the intersection of fundamental quinone chemistry and practical applications in modern chemical industry.
Corrosive;Acute Toxic;Irritant;Environmental Hazard